molecular formula C12H10ClP B086185 Chlorodiphenylphosphine CAS No. 1079-66-9

Chlorodiphenylphosphine

Cat. No.: B086185
CAS No.: 1079-66-9
M. Wt: 220.63 g/mol
InChI Key: XGRJZXREYAXTGV-UHFFFAOYSA-N
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Description

Phytone is a compound that is often used in the field of biotechnology and microbiology. It is an enzymatic digest of soy, which means it is derived from the enzymatic hydrolysis of soy proteins. Phytone is known for its high nutritional value, particularly its rich content of vitamins and carbohydrates. This makes it an excellent source of nutrients for the cultivation of various microorganisms, including fungi and bacteria .

Mechanism of Action

Target of Action

Chlorodiphenylphosphine, also known as Diphenylphosphinous chloride , is an organophosphorus compound. It is primarily used as a reagent for introducing the Ph2P group into molecules, which includes many ligands . This makes it a key intermediate in various industrial applications .

Mode of Action

This compound is reactive with many nucleophiles such as water and is easily oxidized even by air . It interacts with its targets by introducing the Ph2P group into them . This interaction results in the formation of various phosphines .

Biochemical Pathways

It is known that the compound is used in the synthesis of various phosphines . These phosphines are further developed and used in a variety of applications, indicating that this compound may indirectly affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound reacts with water and is highly soluble in benzene, thf, and ethers . This suggests that its bioavailability may be influenced by these properties.

Result of Action

The primary result of this compound’s action is the formation of various phosphines . These phosphines are used in a wide range of applications, including as pesticides, stabilizers for plastics, halogen compound catalysts, flame retardants, and UV-hardening paint systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is reactive with many nucleophiles such as water and is easily oxidized even by air . Therefore, its action can be affected by the presence of these substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytone is typically prepared through the enzymatic hydrolysis of soy proteins. The process involves the use of specific enzymes that break down the soy proteins into smaller peptides and amino acids. This enzymatic digestion is carried out under controlled conditions, including specific pH levels and temperatures, to ensure the optimal activity of the enzymes.

Industrial Production Methods: In an industrial setting, the production of Phytone involves large-scale enzymatic hydrolysis. The soy proteins are mixed with water to form a suspension, and then enzymes are added to this mixture. The reaction is allowed to proceed for a specific period, during which the enzymes break down the proteins. After the hydrolysis is complete, the mixture is filtered to remove any undigested material, and the resulting solution is dried to obtain Phytone in powder form .

Chemical Reactions Analysis

Types of Reactions: Phytone primarily undergoes hydrolysis reactions due to its proteinaceous nature. The enzymatic hydrolysis of soy proteins involves the cleavage of peptide bonds, resulting in the formation of smaller peptides and free amino acids.

Common Reagents and Conditions: The enzymatic hydrolysis of Phytone involves the use of specific proteolytic enzymes, such as proteases. The reaction conditions typically include a pH range of 6.0 to 8.0 and a temperature range of 30°C to 50°C. These conditions are optimized to ensure the maximum activity of the enzymes.

Major Products Formed: The major products formed from the hydrolysis of Phytone are peptides and free amino acids. These smaller molecules are more easily utilized by microorganisms, making Phytone an excellent nutrient source for microbial growth .

Scientific Research Applications

Phytone has a wide range of applications in scientific research, particularly in the fields of microbiology, biotechnology, and medicine. Some of its key applications include:

Comparison with Similar Compounds

Phytone is unique in its composition and applications, but it can be compared to other similar compounds, such as:

Phytone stands out due to its high nutritional value and its specific applications in microbial cultivation and biopharmaceutical production. Its enzymatic digest of soy provides a unique combination of peptides, amino acids, and carbohydrates that support the growth and productivity of various cell types .

Properties

IUPAC Name

chloro(diphenyl)phosphane
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InChI

InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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InChI Key

XGRJZXREYAXTGV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl
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Molecular Formula

C12H10ClP
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DSSTOX Substance ID

DTXSID7038789
Record name Diphenylphosphinous chloride
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Molecular Weight

220.63 g/mol
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Physical Description

Yellow liquid; [Merck Index] Yellow liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Chlorodiphenylphosphine
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CAS No.

1079-66-9
Record name Chlorodiphenylphosphine
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Record name Phosphinous chloride, P,P-diphenyl-
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Record name Chlorodiphenylphosphine
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Record name CHLORODIPHENYLPHOSPHINE
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Synthesis routes and methods I

Procedure details

At virtually the same temperature, triphenylphosphine also reacts with dichloro(phenyl)phosphine to give chloro(diphenyl)phosphine (German Pat. No. A-3,215,379):
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Synthesis routes and methods II

Procedure details

In the case where X=0 and m=3 in the compounds of the formula (A), the compound is triphenylphosphine oxide, when n=3 in the compounds of the formula (B), the result is phosphorus trichloride. The reaction of triphenylphosphine oxide with phosphorus trichloride initially gives chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and dichloro(phenyl)phosphine: ##STR2## The dichloro(phenyl)phosphine can react with further triphenylphosphine oxide to give chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and chloro(diphenyl)phosphine: ##STR3## The more phenyl groups in the starting compounds (A) and the more Cl in the other starting compounds (B), the better the reaction takes place. No exemplary embodiment of the reaction of, for example, dichloro(phenyl)phosphine oxide (=compound of the formula (A) with X=0 and m=1; =phenylphosphonic dichloride) with chloro(diphenyl)phosphine (=compound of the formula B) with n=1) is contained in the German patent.
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Synthesis routes and methods III

Procedure details

A mixture of 60 g (=0.4364 mole) of freshly distilled phosphorus trichloride and 40 g (=0.1527 mole) of triphenylphosphane (→molar ratio of 2.86 to 1) is added dropwise in the course of 30 minutes to the apparatus which has been described in Example 6 and which is at 620° C. The subsequent distillation gives 38 g (=0.1212 mole) of dichlorophenylphosphane and 16.5 g (0.075 mole) of chlorodiphenylphosphane (→molar ratio of 2.83 to 1), unconverted phosphorus trichloride and unconverted triphenylphosphane. The yield relative to the starting amount of triphenylphosphane is 52% of theory in dichlorophenylphosphane and 38% of theory in chlorodiphenylphosphane, with an 87% conversion.
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Synthesis routes and methods IV

Procedure details

A mixture of diphenylphosphinous chloride, 7.0 grams, 0.03 moles, and calcium carbide, 2.0 grams, 0.038 moles is vigorously stirred for 22 hours under a nitrogen atmosphere and at a temperature of about 160° C., care being taken to avoid oxygen and moisture contamination. The hot mixture is cooled to room temperature and mixed with dry toluene, 60 ml, at 100° C. Charcoal is then added to the solution, which is filtered while hot. The toluene is removed by evaporation using a rotary evaporator, leaving crude tetraphenyldiphosphine and unreacted diphenylphosphinous chloride. Dry ether, 60 ml, is added to the mixture to precipitate the tetraphenyldiphosphine. The solids are isolated by filtration and washed with dry, cold ether three times in order to remove any unreacted diphenylphosphinous chloride, and the remaining solids are dried in vacuo at room temperature. The product is then treated with 1 percent aqueous KOH solution and washed three times with distilled water, three times with dry ether, and then vacuum dried at 35° C. for 24 hours. The yield is 7.4 grams, 63 percent. The product is characterized by its melting point, measured as 120° C., which is in good agreement with the melting point, 120.5° C., obtained from the literature. An infrared spectrum of the product is obtained which is found to be identical to an infrared spectrum of tetraphenylbiphosphine obtained from the literature, confirming the structure of the product obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodiphenylphosphine
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Customer
Q & A

Q1: What is the molecular formula and weight of Chlorodiphenylphosphine?

A1: this compound has the molecular formula C12H10ClP and a molecular weight of 220.63 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Common spectroscopic techniques used to characterize this compound include: * NMR spectroscopy: 1H, 13C, and 31P NMR provide information about the structure and purity. [, , ]* IR spectroscopy: IR spectroscopy can identify functional groups present in the molecule, such as the P-Cl bond. [, ]

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound is moisture-sensitive and readily hydrolyzes upon contact with water, liberating diphenylphosphine. []

Q4: How should this compound be stored?

A4: Due to its moisture and air sensitivity, it should be stored under an inert atmosphere like nitrogen or argon. []

Q5: Can this compound be used as a reagent in cross-coupling reactions?

A5: Yes, this compound can be used to generate various phosphonium salts in situ, which can then participate in cross-coupling reactions like the Horner-Wittig reaction. This allows for the conversion of aldehydes and ketones into homologous O,O-ketene acetals. []

Q6: What is the role of this compound in the synthesis of alkynylphosphine oxides?

A6: this compound oxide, the oxidized form of this compound, is a key reagent in the LiN(SiMe3)2-mediated phosphorylation of terminal alkynes. This reaction provides a transition-metal-free route to alkynylphosphine oxides. []

Q7: Can this compound be used to synthesize phosphine ligands?

A7: Yes, this compound is a versatile building block for synthesizing a variety of phosphine ligands. It can react with lithiated organometallic compounds, like lithiated ferrocenes, to introduce diphenylphosphine groups, creating new phosphinoferrocene ligands. [] These ligands have potential applications in asymmetric catalysis.

Q8: How does this compound react with cyclic enamines?

A8: this compound undergoes a regio- and diastereoselective diphosphonylation reaction with cyclic enamines. This reaction provides a one-pot synthesis of α,α’-bis(diphenylphosphoryl)- and α,α’-bis(diphenylphosphorothioyl)cycloalkanones, which are valuable tridentate ligands. []

Q9: What is the mechanism of alcohol conversion to thiocyanates using this compound?

A9: this compound reacts with ammonium thiocyanate to facilitate the conversion of primary alcohols to thiocyanates with high selectivity. Notably, this method does not require an additional electrophile in the presence of trivalent phosphorus. []

Q10: Have computational methods been used to study reactions involving this compound?

A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been employed to investigate the reaction mechanisms and molecular rearrangements involving this compound and its oxide with various glyoxylate derivatives. This includes studying reactions with methyl glyoxylate, methyl or 8-phenylneomenthyl glyoxylate oximes, and methyl cyanoformate. []

Q11: How does the structure of this compound influence its reactivity?

A11: The presence of the chlorine atom makes the phosphorus center electrophilic, enabling nucleophilic substitution reactions. The two phenyl groups provide steric hindrance and can influence the reactivity and selectivity of reactions. [, , , ]

Q12: What is known about the stability of this compound-derived compounds?

A12: The stability of this compound-derived compounds can vary significantly depending on the specific structure and substituents. For instance, (diethoxymethyl)diphenylphosphine oxide, a Horner–Wittig reagent derived from this compound, is reported to be infinitely stable at room temperature. []

Q13: How is the purity of this compound assessed?

A13: Common methods include NMR spectroscopy (specifically 31P NMR) and melting point determination. []

Q14: Are there alternative reagents to this compound in specific reactions?

A15: Yes, depending on the specific transformation, alternative phosphorus-based reagents like diphenylphosphine, diphenylphosphinyl chloride, or other chlorophosphines might be considered. [, ] The choice of reagent depends on the specific reaction requirements and desired product.

Q15: What are some essential tools and resources for research involving this compound?

A15: Key resources include:* Inert atmosphere techniques: Schlenk lines and gloveboxes are crucial for handling the air- and moisture-sensitive this compound.* Spectroscopic characterization: NMR, IR, and mass spectrometry are essential for characterizing this compound and its derivatives.* Databases: Reaxys and SciFinder are invaluable for accessing literature and information on this compound.

Q16: What are some examples of cross-disciplinary applications of this compound?

A17: this compound-derived compounds have found applications in various fields, including:* Material science: Bio-based flame retardants have been developed using this compound as a starting material, showing promise in improving the fire resistance of epoxy resins without compromising processability or mechanical properties. []* Medicinal chemistry: Research explored the synthesis of organophosphorus compounds with potential antimicrobial activities using this compound. []* Catalysis: The development of chiral phosphine ligands from this compound for asymmetric catalysis showcases its importance in this field. []

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